molecular formula C18H20ClN5O2 B11252145 N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-3,4-dimethoxyaniline

N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-3,4-dimethoxyaniline

Cat. No.: B11252145
M. Wt: 373.8 g/mol
InChI Key: MXYZSIRIEHQLPL-UHFFFAOYSA-N
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Description

N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-3,4-DIMETHOXYANILINE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a dimethoxyaniline moiety

Preparation Methods

The synthesis of N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-3,4-DIMETHOXYANILINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.

    Formation of the Propan-2-yl Linker: This step involves the formation of a propan-2-yl group, which can be achieved through alkylation reactions.

    Introduction of the Dimethoxyaniline Moiety: The final step involves coupling the dimethoxyaniline group to the previously formed intermediate, typically through a nucleophilic substitution reaction.

Chemical Reactions Analysis

N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-3,4-DIMETHOXYANILINE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Scientific Research Applications

N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-3,4-DIMETHOXYANILINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-3,4-DIMETHOXYANILINE involves its interaction with specific molecular targets. The tetrazole ring and chlorophenyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-3,4-DIMETHOXYANILINE can be compared with other similar compounds such as:

    Tetrazole Derivatives: Compounds with tetrazole rings are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

    Chlorophenyl Compounds: These compounds are often studied for their potential as pharmaceutical agents due to their ability to interact with various biological targets.

    Dimethoxyaniline Derivatives: These compounds are explored for their potential in medicinal chemistry and materials science.

The uniqueness of N-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-3,4-DIMETHOXYANILINE lies in its combination of functional groups, which may confer unique properties and applications not seen in other similar compounds.

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

N-[2-[1-(4-chlorophenyl)tetrazol-5-yl]propan-2-yl]-3,4-dimethoxyaniline

InChI

InChI=1S/C18H20ClN5O2/c1-18(2,20-13-7-10-15(25-3)16(11-13)26-4)17-21-22-23-24(17)14-8-5-12(19)6-9-14/h5-11,20H,1-4H3

InChI Key

MXYZSIRIEHQLPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=C(C=C2)Cl)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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